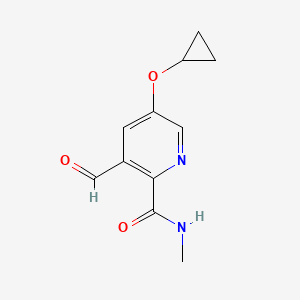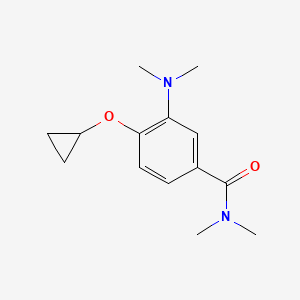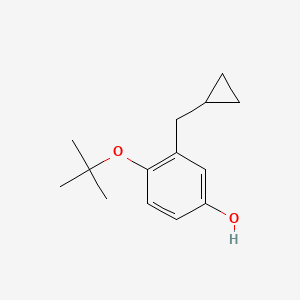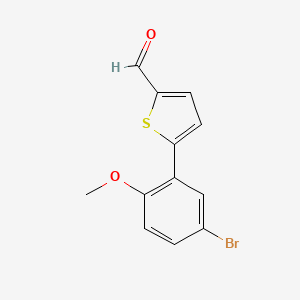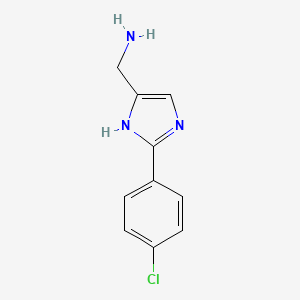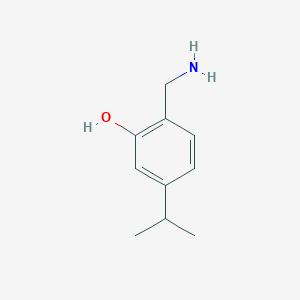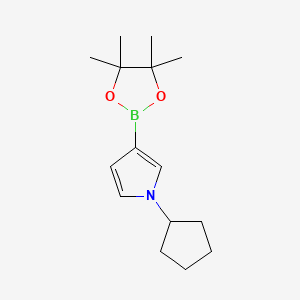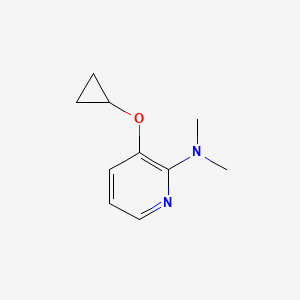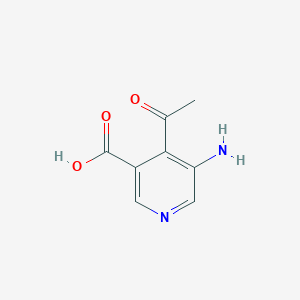
2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the second position and a cyclopropoxy group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl and cyclopropoxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group may influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
5-Cyclopropoxypyridine: Lacks the aminomethyl group, affecting its reactivity and applications.
2-(Aminomethyl)-5-methoxypyridine: The methoxy group provides different steric and electronic effects compared to the cyclopropoxy group.
Uniqueness
2-(Aminomethyl)-5-cyclopropoxypyridin-4-amine is unique due to the combination of its aminomethyl and cyclopropoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-cyclopropyloxypyridin-4-amine |
InChI |
InChI=1S/C9H13N3O/c10-4-6-3-8(11)9(5-12-6)13-7-1-2-7/h3,5,7H,1-2,4,10H2,(H2,11,12) |
Clave InChI |
AIPAOEGTKIIQTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=C(N=C2)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


